molecular formula C16H15ClN2O B8810036 5-(tert-Butyl)-2-(3-chloropyridin-4-yl)benzo[d]oxazole

5-(tert-Butyl)-2-(3-chloropyridin-4-yl)benzo[d]oxazole

Cat. No.: B8810036
M. Wt: 286.75 g/mol
InChI Key: FQNADBSZMHBUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)-2-(3-chloropyridin-4-yl)benzo[d]oxazole is a useful research compound. Its molecular formula is C16H15ClN2O and its molecular weight is 286.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

5-tert-butyl-2-(3-chloropyridin-4-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H15ClN2O/c1-16(2,3)10-4-5-14-13(8-10)19-15(20-14)11-6-7-18-9-12(11)17/h4-9H,1-3H3

InChI Key

FQNADBSZMHBUPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 0.49 g of 2-(3-chloropyridin-4-yl)methylideneamino-4-tert-butylphenol and 10 ml of methanol, 0.57 g of iodobenzene diacetate was added at room temperature and stirred for two hours. The reaction mixture was concentrated, and then water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution sequentially, and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.21 g of 2-(3-chloropyridin-4-yl)-5-tert-butylbenzoxazole (hereinafter, referred to as “active compound 20”).
Name
2-(3-chloropyridin-4-yl)methylideneamino-4-tert-butylphenol
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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